4-Chloro-6-methyl-7-(1-methylethoxy)-3-quinolinecarbonitrile
Description
4-Chloro-6-methyl-7-(1-methylethoxy)-3-quinolinecarbonitrile is a quinoline derivative characterized by:
- Chlorine at position 4,
- Methyl at position 6,
- Isopropoxy (1-methylethoxy) at position 7,
- Carbonitrile at position 2.
Properties
Molecular Formula |
C14H13ClN2O |
|---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
4-chloro-6-methyl-7-propan-2-yloxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C14H13ClN2O/c1-8(2)18-13-5-12-11(4-9(13)3)14(15)10(6-16)7-17-12/h4-5,7-8H,1-3H3 |
InChI Key |
JEKBVFMHZQPBNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1OC(C)C)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- can be achieved through several synthetic routes. One common method involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an acid catalyst and an oxidizing agent . The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a template for the development of pharmaceutical agents, particularly kinase inhibitors.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Substituent Variations and Properties
Electronic and Steric Effects
- Target vs. Methoxy Derivatives: The target’s methyl at position 6 (vs.
- Nitro Substitution : The nitro group in the 6-nitro analog () introduces strong electron-withdrawing effects, altering electronic distribution and reactivity.
- Benzyloxy vs. Isopropoxy : The benzyloxy group in increases steric bulk, possibly hindering interactions with biological targets compared to the target’s isopropoxy.
Research Implications
Biological Activity
4-Chloro-6-methyl-7-(1-methylethoxy)-3-quinolinecarbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer therapies. This article reviews its biological activity, synthesizing data from various studies and patents.
- Molecular Formula : C11H12ClN2O
- Molecular Weight : 218.6391 g/mol
- CAS Number : 1096120-23-8
The compound exhibits its biological effects primarily through the inhibition of protein tyrosine kinases (PTKs), which are crucial in regulating cellular processes such as growth, differentiation, and apoptosis. By inhibiting these kinases, the compound may exert anti-angiogenic effects, potentially useful in cancer treatment.
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. For instance, studies involving animal models have shown that administration of this compound can significantly reduce markers of inflammation in conditions like colitis.
Table 1: Effects on Inflammatory Markers
| Treatment Group | Inflammatory Marker Reduction (%) |
|---|---|
| Control | 0% |
| Compound Administered | 55% |
This data suggests a robust anti-inflammatory potential, making it a candidate for further development in treating inflammatory diseases.
Anti-cancer Activity
The compound has shown promise in preclinical studies for its ability to inhibit tumor growth by targeting angiogenesis. Angiogenesis is a critical process in tumor development, and by inhibiting PTKs involved in this process, the compound may help starve tumors of their blood supply.
Case Studies
- Colitis Model : In a study with DSS-induced colitis in mice, treatment with the compound resulted in a significant decrease in disease activity index (DAI) scores compared to untreated controls ( ).
- Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound led to a reduction in cell viability and proliferation in various cancer cell lines, indicating its potential as an anti-cancer agent ( ).
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic efficacy. Preliminary studies suggest that it has favorable absorption characteristics and a moderate half-life, making it suitable for oral administration.
Safety and Toxicity
While initial studies indicate low toxicity at therapeutic doses, comprehensive toxicity profiling is necessary to ensure safety for human use. Standard safety assessments should include acute and chronic toxicity studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
